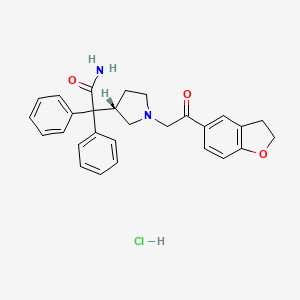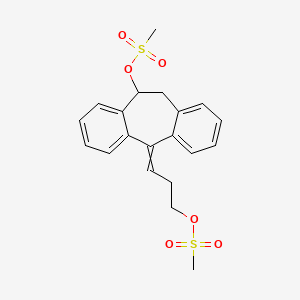
cis-3'-Desmethylamino-3',10-di(methanesulfonyl)hydroxy Nortriptyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline is a chemical compound with a complex structure that includes multiple functional groups It is derived from Nortriptyline, a tricyclic antidepressant, and has been modified to include methanesulfonyl and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline typically involves multiple steps, starting from Nortriptyline. The key steps include:
Desmethylation: Removal of a methyl group from Nortriptyline.
Methanesulfonylation: Introduction of methanesulfonyl groups using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: Introduction of a hydroxy group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methanesulfonyl groups can be reduced to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline involves its interaction with various molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nortriptyline: The parent compound, used as an antidepressant.
Desmethyl Nortriptyline: A metabolite of Nortriptyline with similar pharmacological properties.
Methanesulfonyl Nortriptyline: A derivative with methanesulfonyl groups but lacking the hydroxy group.
Uniqueness
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline is unique due to the presence of both methanesulfonyl and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1246834-08-1 |
|---|---|
Molekularformel |
C20H22O6S2 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
3-(9-methylsulfonyloxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl methanesulfonate |
InChI |
InChI=1S/C20H22O6S2/c1-27(21,22)25-13-7-12-17-16-9-4-3-8-15(16)14-20(26-28(2,23)24)19-11-6-5-10-18(17)19/h3-6,8-12,20H,7,13-14H2,1-2H3 |
InChI-Schlüssel |
CASBIBCXQBTFCK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


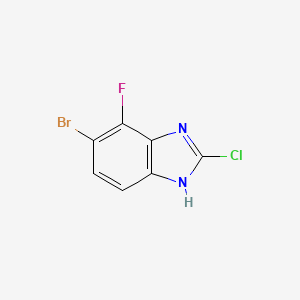
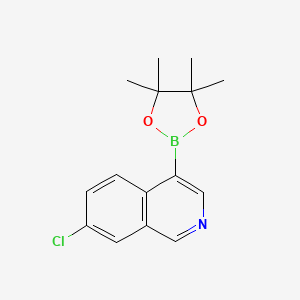
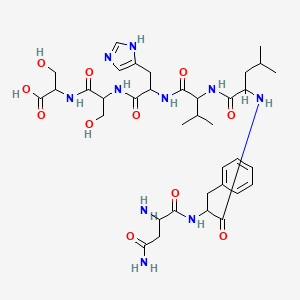
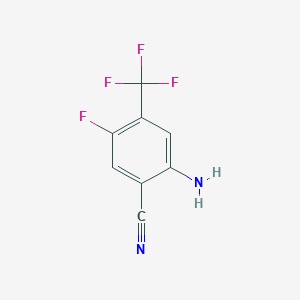
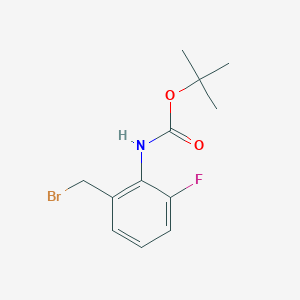
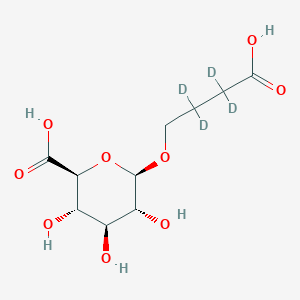

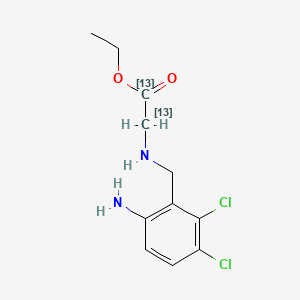
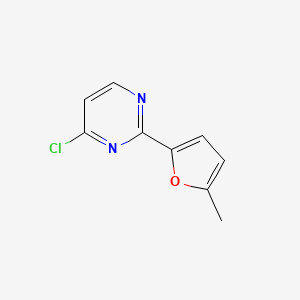


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

